molecular formula C12H9ClN2O2 B12619687 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one CAS No. 918164-36-0

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one

Cat. No.: B12619687
CAS No.: 918164-36-0
M. Wt: 248.66 g/mol
InChI Key: PNVJAABYQHURLZ-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Pyrimidine N-oxides

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-yl)-1H-indole-2-carboxamide
  • 2-[(4-Chlorophenyl)sulfonyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

Uniqueness

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one is unique due to its specific structural features, such as the combination of a pyrimidine ring with a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918164-36-0

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]pyrimidin-2-one

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-2-9(3-5-10)11(16)8-15-7-1-6-14-12(15)17/h1-7H,8H2

InChI Key

PNVJAABYQHURLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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